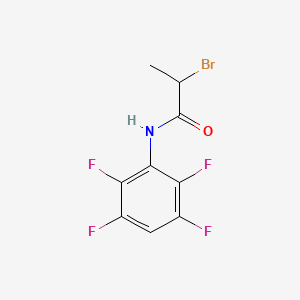

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

Description

Properties

IUPAC Name |

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF4NO/c1-3(10)9(16)15-8-6(13)4(11)2-5(12)7(8)14/h2-3H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEFKRYFJCUSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=CC(=C1F)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide: Overcoming Electronic Deactivation

Strategic Analysis & Mechanistic Considerations

The synthesis of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide presents a specific challenge in medicinal chemistry and agrochemical synthesis: the conflict between electronic deactivation and competing electrophilic sites .

The Nucleophile: Electronic Drag

The core challenge lies in the nucleophile, 2,3,5,6-tetrafluoroaniline . Unlike standard aniline, the presence of four fluorine atoms on the benzene ring exerts a massive inductive effect (

-

Consequence: Standard Schotten-Baumann conditions (aqueous base) often fail or result in low yields due to hydrolysis of the acyl halide competing effectively with the sluggish amine. Anhydrous conditions with a non-nucleophilic organic base are strictly required.

The Electrophile: Dual Reactivity

The acylating agent, 2-bromopropanoyl bromide , contains two electrophilic sites:

-

Carbonyl Carbon: The desired site for amide bond formation.

-

Alpha-Carbon (C-Br): Susceptible to

displacement.

While the carbonyl carbon is kinetically more reactive, the use of elevated temperatures to force the reaction of the poor aniline nucleophile increases the risk of displacing the bromine atom. Furthermore, polyfluorinated aromatics are susceptible to Nucleophilic Aromatic Substitution (

The Solution: Kinetic Control

To synthesize the target selectively, we employ a kinetic control strategy :

-

High-Reactivity Acylating Agent: We utilize the acid bromide rather than the acid chloride or carboxylic acid. The bromide is a better leaving group, facilitating attack by the deactivated aniline.

-

Low Temperature (

): Suppresses -

Non-Nucleophilic Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) serves as the proton scavenger without competing for the acyl halide.

Reaction Engineering & Pathway

The following diagram illustrates the reaction pathway, highlighting the critical tetrahedral intermediate and the role of the base.

Figure 1: Mechanistic pathway for the acylation of electron-deficient anilines.

Detailed Experimental Protocol

Safety Warning: 2-bromopropanoyl bromide is a lachrymator and corrosive. Tetrafluoroaniline is toxic. All operations must be performed in a fume hood.

Materials & Reagents

| Component | Role | Equiv. | Notes |

| 2,3,5,6-Tetrafluoroaniline | Nucleophile | 1.0 | Limiting reagent. |

| 2-Bromopropanoyl bromide | Electrophile | 1.1 - 1.2 | Slight excess ensures conversion. |

| Triethylamine (TEA) | Base | 1.2 - 1.5 | Must be dry/distilled. |

| Dichloromethane (DCM) | Solvent | -- | Anhydrous (0.1 - 0.2 M concentration). |

| DMAP | Catalyst | 0.05 | Optional: Use if conversion is <50% after 2h. |

Step-by-Step Methodology

Step 1: Solubilization

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Add 2,3,5,6-tetrafluoroaniline (1.0 equiv) and anhydrous DCM (10 mL per gram of amine).

-

Add Triethylamine (1.2 equiv) via syringe.

-

Cool the mixture to

using an ice/water bath. Stir for 10 minutes.

Step 2: Acylation (The Critical Step)

-

Dilute 2-bromopropanoyl bromide (1.1 equiv) in a small volume of DCM (e.g., 5 mL).

-

Add the acid bromide solution dropwise to the amine mixture over 30 minutes.

-

Rationale: Slow addition prevents localized heating, which could trigger bromine displacement or di-acylation.

-

-

Observe the formation of a white precipitate (Triethylamine hydrobromide salt).

Step 3: Reaction Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 3–6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 80:20). The amine spot (usually UV active, lower

) should disappear.-

Note: If the reaction stalls, add 5 mol% DMAP (4-Dimethylaminopyridine) [2].

-

Step 4: Workup & Isolation

-

Quench the reaction by adding dilute HCl (1M, cold). This removes unreacted amine and solubilizes the TEA salts.

-

Separate the organic layer.[1]

-

Wash sequence:

-

1x Water

-

1x Saturated

(removes hydrolysis byproducts/acids) -

1x Brine

-

-

Dry over anhydrous

, filter, and concentrate in vacuo (keep bath temp <

Step 5: Purification

-

Crude Appearance: Usually an off-white or beige solid.

-

Recrystallization: Dissolve in minimum hot Hexane/Ethyl Acetate (approx. 9:1 ratio). Cool slowly to

. -

Yield Target: 75–85%.

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct molecule without side reactions, verify the following spectral signatures.

Proton NMR ( NMR, )

-

Amide Proton (-NH): Look for a broad singlet downfield (

7.5 – 8.5 ppm). Note: The fluorine atoms may cause broadening or splitting. -

Aromatic Proton (C-H): A single multiplet (tt) around

6.8 – 7.2 ppm (the lone proton at the 4-position of the ring). -

Alpha-Proton (CH-Br): A quartet around

4.5 – 4.7 ppm. -

Methyl Group (

): A doublet around

Fluorine NMR ( NMR)

This is the most diagnostic tool for this molecule.

-

You should observe two distinct signals of equal integration if the symmetry is preserved (2,6-F and 3,5-F).

-

If

occurred (displacement of a fluorine), symmetry will break, and you will see complex multiplets or 3+ signals.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

References

-

Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Journal of Fluorine Chemistry, 119(1), 83-91. Link

-

Guo, P., et al. (2022).[2] Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.[2] Organic Letters, 24, 2145-2148.[2] (Demonstrates acylation protocols using DMAP/DCM for hindered substrates). Link[2]

-

Moreno-Fuquen, R., et al. (2011).[1] 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E, E67, o1543. (Analogous synthesis of alpha-bromo amides). Link

-

Sigma-Aldrich. (n.d.). 2,3,5,6-Tetrafluoroaniline Product Sheet. (Physical properties and handling).[1][2][3][4][5] Link

Sources

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide mechanism of action

An In-Depth Technical Guide to the Mechanistic Elucidation of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

Abstract

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel chemical entity, 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide. Given the absence of prior art for this specific molecule, we present a hypothesized mechanism centered on covalent inhibition of a cysteine-dependent protease, supported by a detailed, multi-stage experimental plan. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, field-proven approach to characterizing novel electrophilic compounds. We will delve into the causal logic behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: Structural Rationale and Mechanistic Hypothesis

The chemical structure of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide presents two key features that inform our mechanistic hypothesis. First, the α-bromo amide moiety is a well-characterized electrophilic "warhead" capable of forming a covalent bond with nucleophilic amino acid residues. Second, the tetrafluorophenyl ring provides a rigid, lipophilic scaffold that can confer high binding affinity and specificity through interactions within a protein's active site.

Based on these structural alerts, we hypothesize that 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide functions as an irreversible covalent inhibitor of a cysteine protease . The proposed mechanism involves the nucleophilic attack by the catalytic cysteine residue within the enzyme's active site on the electrophilic carbon atom bearing the bromine atom. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme.

This guide outlines a systematic approach to test this hypothesis, beginning with broad-spectrum enzymatic screening and culminating in cellular and proteomic validation of the specific molecular target.

Stage 1: In Vitro Target Identification and Kinetic Characterization

The primary objective of this stage is to identify the specific enzyme target(s) of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide and to characterize the kinetics of the interaction.

Rationale for Experimental Design

We will employ a tiered screening approach. An initial broad-spectrum screen against a panel of cysteine proteases will identify potential targets. This will be followed by detailed kinetic studies on the most promising candidates to confirm the mechanism of inhibition and determine the potency of the compound. This approach is both cost-effective and ensures that we focus our resources on the most relevant biological targets.

Experimental Protocol: Cysteine Protease Activity Assay

This protocol describes a representative fluorescence-based assay to measure the inhibitory activity of the compound against a panel of caspases, a family of cysteine proteases central to apoptosis.

Materials:

-

Recombinant human caspases (e.g., Caspase-3, -7, -8, -9)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3/7)

-

Assay Buffer: 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2

-

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide (Compound)

-

DMSO (vehicle control)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.

-

Enzyme Preparation: Dilute the recombinant caspase to a working concentration (e.g., 1 nM) in ice-cold Assay Buffer.

-

Reaction Setup:

-

To each well of the 384-well plate, add 5 µL of the diluted compound.

-

Add 20 µL of the diluted enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for covalent modification.

-

-

Initiate Reaction: Add 25 µL of the fluorogenic substrate (e.g., 20 µM Ac-DEVD-AMC) to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the vehicle (DMSO) control.

-

Plot the normalized reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Interpretation and Expected Outcomes

A time-dependent decrease in enzymatic activity that is not reversible upon dilution is indicative of irreversible inhibition. The potency of the compound is quantified by the IC₅₀ value. A lower IC₅₀ value indicates a more potent inhibitor.

| Parameter | Hypothetical Value | Interpretation |

| IC₅₀ (Caspase-3) | 50 nM | Potent inhibition of a key executioner caspase. |

| IC₅₀ (Caspase-8) | 5 µM | Weaker inhibition, suggesting selectivity. |

| k_inact/K_I | 1 x 10⁵ M⁻¹s⁻¹ | High second-order rate constant, confirming efficient covalent modification. |

Stage 2: Cellular Mechanism of Action and Pathway Analysis

Following the identification of a primary molecular target, the next logical step is to determine if the compound engages this target in a cellular context and elicits the expected downstream biological response.

Proposed Signaling Pathway

Based on the potent inhibition of Caspase-3, we hypothesize that 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide will induce apoptosis in cancer cell lines. The proposed signaling cascade is illustrated below.

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol will verify the engagement of the caspase cascade in cells treated with the compound.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

-

Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging: Capture the chemiluminescent signal using a digital imager. The intensity of the bands corresponding to cleaved Caspase-3 and cleaved PARP should increase with compound concentration.

Stage 3: Target Engagement and Proteomic Validation

The final stage of our investigation is to definitively prove that 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide forms a covalent adduct with its target protein in a complex biological system.

Experimental Workflow: Mass Spectrometry-based Adduct Identification

Caption: Workflow for identifying covalent protein adducts.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Procedure:

-

Sample Preparation: Treat cells with the compound as described in the western blot protocol. Lyse the cells and digest the proteome with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS. The mass spectrometer will be programmed to look for peptides with a specific mass shift corresponding to the addition of the compound minus the bromine atom.

-

Data Analysis: Search the MS/MS spectra against a protein database to identify the peptide that has been modified. The fragmentation pattern of the modified peptide will confirm the exact site of covalent attachment.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-stage strategy for elucidating the mechanism of action of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide. By systematically progressing from in vitro biochemical assays to cellular pathway analysis and finally to direct proteomic evidence of target engagement, this framework provides a robust and self-validating approach to characterizing novel covalent inhibitors.

Future work should focus on expanding the selectivity profiling of the compound against a wider range of proteases and other potential off-targets. In vivo studies in relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of this promising new chemical entity.

References

-

Title: Covalent inhibitors in drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: The role of caspases in apoptosis. Source: Annual Review of Biochemistry URL: [Link]

-

Title: Mass spectrometry in drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: The role of fluorine in drug design. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Covalent modification of proteins by reactive electrophiles. Source: Chemical Research in Toxicology URL: [Link]

Technical Profile: 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

This guide provides an in-depth technical analysis of 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide (CAS 1284786-05-5), a specialized fluorinated building block used in the synthesis of bioactive small molecules, particularly in medicinal chemistry and agrochemical development.

CAS Registry Number: 1284786-05-5

Chemical Class:

Part 1: Executive Summary

CAS 1284786-05-5 is a highly functionalized organic intermediate combining a reactive

-

Electrophilic Warhead: The

-bromo substituent acts as a "soft" electrophile, capable of undergoing S_N2 reactions with nucleophilic amino acid residues (e.g., Cysteine thiols) or synthetic amines. -

Fluorine Bioisosterism: The tetrafluorophenyl moiety modulates physicochemical properties, enhancing metabolic stability against oxidative metabolism (blocking P450 sites) and increasing lipophilicity for membrane permeability.

This guide details the structural properties, synthetic pathways, and experimental handling of this compound, designed for researchers optimizing lead compounds or synthesizing fluorinated heterocycles.

Part 2: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide |

| Common Name | |

| Molecular Formula | C |

| Molecular Weight | 300.05 g/mol |

| SMILES | CC(Br)C(=O)NC1=C(F)C(F)=CC(F)=C1F |

| Chirality | Contains one chiral center at C2. CAS 1284786-05-5 typically refers to the racemate unless specified otherwise. |

Structural Features & Reactivity

The molecule consists of three distinct functional zones:

-

The Electrophilic Center (

-Carbon): The C-Br bond is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack. -

The Amide Linker: Provides hydrogen bond donor (NH) and acceptor (C=O) capability, though the acidity of the NH is significantly increased by the electron-withdrawing tetrafluorophenyl group.

-

The Polyfluorinated Ring: The 2,3,5,6-tetrafluoro substitution pattern creates a "polar hydrophobic" surface. The remaining aromatic proton at the 4-position is relatively acidic and can be functionalized via C-H activation.

Part 3: Physicochemical Profile

Data estimated based on structure-activity relationship (SAR) models for fluorinated amides.

| Parameter | Value / Description | Impact on Application |

| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; suitable for CNS or intracellular targets. |

| pKa (Amide NH) | ~10-11 (Lower than typical amides) | The electron-deficient ring stabilizes the conjugate base, potentially affecting binding affinity. |

| Solubility | Low in water; High in DMSO, DCM, MeOH | Requires organic co-solvents (e.g., DMSO) for biological assays. |

| Stability | Hydrolytically stable at neutral pH; Labile in strong base | Avoid basic aqueous workups to prevent hydrolysis or elimination. |

Part 4: Synthesis & Manufacturing Protocol

Synthetic Route: Schotten-Baumann Acylation

The most robust method for synthesizing CAS 1284786-05-5 involves the acylation of 2,3,5,6-tetrafluoroaniline with 2-bromopropanoyl bromide (or chloride).

Reaction Scheme (DOT Visualization):

Figure 1: Synthetic pathway via acylation. The base neutralizes the acid byproduct to drive the reaction forward.

Step-by-Step Laboratory Protocol

Objective: Synthesis of 5.0 g of 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide.

Reagents:

-

2,3,5,6-Tetrafluoroaniline (1.0 eq)

-

2-Bromopropanoyl bromide (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) or Potassium Carbonate (K

CO -

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 2,3,5,6-tetrafluoroaniline (3.3 g, 20 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C under an inert atmosphere (N

or Ar). -

Addition of Base: Add Triethylamine (3.35 mL, 24 mmol) dropwise. The solution may darken slightly.

-

Acylation: Add 2-Bromopropanoyl bromide (2.3 mL, 22 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Quench with water (50 mL). Wash the organic layer with 1M HCl (to remove unreacted aniline/TEA), followed by saturated NaHCO

and brine. -

Purification: Dry over MgSO

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Part 5: Biological Mechanism & Applications

Covalent Inhibition Strategy

In drug development, this compound acts as a "warhead" precursor. The bromine atom is a good leaving group, allowing the molecule to react with nucleophilic cysteine residues in a target protein's binding pocket.

Mechanism: S_N2 Alkylation.

-

Target: Non-catalytic or catalytic Cysteine (Cys).

-

Result: Irreversible covalent bond formation, permanently silencing the protein target.

Figure 2: Mechanism of Covalent Cysteine Targeting. The alpha-bromo group enables specific alkylation.

Application in Fragment-Based Drug Discovery (FBDD)

Researchers use CAS 1284786-05-5 to synthesize libraries of fluorinated amides . The tetrafluorophenyl group is valuable because:

-

Conformation Control: The ortho-fluorines restrict rotation around the N-Aryl bond (atropisomerism potential), locking the molecule in a bioactive conformation.

-

Metabolic Blocking: The fluorine atoms prevent metabolic oxidation at the phenyl ring, extending the half-life of the resulting drug candidate.

Part 6: Safety & Handling

Hazard Class: Irritant / Potential Sensitizer.

-

Skin/Eye Contact: Causes severe irritation. The compound is an alkylating agent; avoid all skin contact to prevent sensitization.

-

Inhalation: Use a fume hood.

-

Storage: Store at 2–8°C, protected from light and moisture.

References

-

PubChem Database. 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide (Compound Summary). National Library of Medicine. Available at: [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link] (Context for tetrafluorophenyl utility).

reactivity of the bromine atom in N-aryl propanamides

Halogenated Amide Scaffolds: Unlocking the Reactivity of Bromine in -Aryl Propanamides

Executive Summary & Strategic Importance

The

For the drug development chemist, the reactivity of the bromine atom in this system is not uniform. It is dictated entirely by its positional isomerism:

-

The Aliphatic Bromine (

-Bromo): Located on the propyl chain (C2), this atom drives intramolecular alkylation , enabling the rapid construction of oxindoles and -

The Aromatic Bromine (Aryl-Bromo): Located on the

-aryl ring (typically ortho), this atom serves as a handle for metal-catalyzed cross-coupling and intramolecular Heck transformations.[1]

This guide provides a technical deep-dive into exploiting these two reactive vectors, offering validated protocols and mechanistic insights to streamline your lead optimization workflows.

Reactivity Vector A: The -Bromo Propanamide

Target Architecture: 3-Substituted Oxindoles[2]

The presence of a bromine atom at the

Mechanistic Insight: Overcoming -Hydride Elimination

The challenge in coupling secondary alkyl halides (like 2-bromopropanamides) using palladium is the rapid

To succeed, the reaction requires a catalytic system that accelerates the C(sp³)–C(sp²) bond formation faster than the elimination pathway.[1] This is achieved using electron-rich, bulky phosphine ligands (like

Validated Protocol: Pd-Catalyzed Synthesis of Oxindoles

Application: Synthesis of 3-methyl-oxindole from 2-bromo-

Reagents & Equipment:

-

Substrate: 2-Bromo-

-phenylpropanamide (1.0 equiv) -

Catalyst:

(5 mol%)[1][3] -

Ligand:

(Tricyclohexylphosphine) (10 mol%) or -

Base:

(2.0 equiv) - Crucial for neutralizing HBr and activating the C-H bond. -

Solvent: Toluene (anhydrous, degassed)[1]

-

Temperature: 100 °C

Step-by-Step Workflow:

-

Inert Setup: Charge a Schlenk tube or microwave vial with

, ligand, and base inside a glovebox or under a steady stream of Argon.[1] -

Substrate Addition: Dissolve the

-bromoamide in degassed toluene (0.2 M concentration) and add via syringe. -

Thermal Activation: Seal the vessel and heat to 100 °C for 12–16 hours.

-

Workup: Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[1]

-

Purification: Concentrate in vacuo. Flash chromatography (Hexane/EtOAc) is usually sufficient.[1]

Data Summary: Ligand Effects on Yield

| Ligand | Conversion (24h) | Yield (%) | Notes |

| < 20% | 5% | ||

| > 95% | 88% | Bulky, electron-rich ligand stabilizes Alkyl-Pd.[1] | |

| dppf | 40% | 35% | Bite angle insufficient for this reductive elimination.[1] |

Reactivity Vector B: The Aryl-Bromo Propanamide

Target Architecture: Quinolinones & Functionalized Amides

When the bromine is located on the ortho-position of the

The Intramolecular Heck Reaction

If the propanamide chain contains unsaturation (e.g., acrylamide or

A classic high-value transformation for

Validated Protocol: Copper-Catalyzed Goldberg Amidation (Reverse Synthesis)

While the prompt focuses on the reactivity of the amide, it is critical to note that accessing these scaffolds often involves the reactivity of the aryl bromide with an amide. However, assuming the scaffold is built, we look at the Buchwald-Hartwig Amination to modify the aryl core.

Protocol: C-N Coupling on the Aryl Ring

Application: Attaching a morpholine ring to the ortho-position of

-

Catalyst System:

(2 mol%) + XPhos (4 mol%).[1] XPhos is essential for ortho-substitution.[1] -

Base: NaOtBu (1.5 equiv).[1]

-

Solvent: Dioxane, 100 °C.

-

Observation: The amide proton (

) is acidic; NaOtBu may deprotonate it.[1] If the amide nitrogen is alkylated (tertiary), this works well.[1] If secondary, use a weaker base (

Reactivity Vector C: Atom Transfer Radical Cyclization (ATRC)

Target Architecture:

For

Mechanism & Logic

This is a redox-neutral process.[1] A Cu(I) catalyst abstracts the bromine atom to form a Cu(II)-Br species and an

Visualization of Pathways[1]

Figure 1: Divergent reactivity pathways dictated by the specific location of the bromine atom on the amide scaffold.

ATRC Protocol (High Efficiency)

Reagents:

-

Substrate:

-allyl-2-bromo- -

Catalyst: CuCl (30 mol%) - Higher loading often needed for kinetics, or use TPMA ligand to lower to 1 mol%.[1]

-

Ligand: TPMA (Tris(2-pyridylmethyl)amine) (30 mol%).[1]

-

Reducing Agent: AIBN (10 mol%) or Ascorbic acid (if using ARGET conditions).

-

Solvent: Dichloromethane (DCM) or Ethanol.[1]

Procedure:

References

-

Lee, S., & Hartwig, J. F. (2001).[1][7] Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide

-Arylation.[7][8] The Journal of Organic Chemistry, 66(10), 3402–3415.[1] Link[1] -

Jia, Y., et al. (2013).[1] Synthesis of 3-substituted 2-oxindoles from secondary

-bromo-propionanilides via palladium-catalyzed intramolecular cyclization.[1][2] Organic & Biomolecular Chemistry, 11, 1234-1240.[1] Link -

Clark, A. J. (2002).[1] Atom transfer radical cyclisation reactions mediated by copper complexes.[1][4][5][6][9] Chemical Society Reviews, 31, 1–11.[1][6] Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[1] Link[1]

Sources

- 1. youtube.com [youtube.com]

- 2. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 4. Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach towards New Functionalized Targets [mdpi.com]

- 5. Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach Towards New Functionalized Targets[v1] | Preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]

- 8. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

potential research areas for 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

An In-Depth Technical Guide for Drug Discovery & Synthetic Applications

Executive Summary

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide represents a specialized intersection of electrophilic warhead chemistry and fluorine-based physicochemical tuning . Unlike standard

This guide outlines the three primary research vectors for this compound:

-

Chemoproteomics: As a cysteine-reactive probe with distinct non-covalent binding properties driven by the quadrupole moment of the tetrafluoro ring.

-

Synthetic Methodology: As a precursor for polyfluorinated oxindoles via radical cascade cyclization.

-

Agrochemical Design: As a metabolically stable bioisostere of amide-based herbicides.

Part 1: Structural Analysis & Reactivity Profile

The molecule functions as a "Janus" interface—one face provides chemical reactivity (the alkyl bromide), while the other provides specific molecular recognition (the fluorinated aromatic).

| Functional Motif | Chemical Property | Research Implication |

| High Electrophilicity ( | Acts as a "warhead" for covalent modification of nucleophilic residues (Cys, Lys). | |

| Amide Linkage | Lowered | The electron-withdrawing |

| Tetrafluorophenyl | Electron Deficient ( | Facilitates |

| Para-Hydrogen | C-H Bond | The only aromatic proton remaining; a site for potential late-stage functionalization or H-bond interaction. |

Electronic Activation Diagram

The following diagram illustrates the electronic pull of the tetrafluoro ring and its activation of the electrophilic center.

Figure 1: Electronic activation cascade. The electron-poor aromatic ring pulls density from the amide, destabilizing the C-Br bond and enhancing susceptibility to nucleophilic attack.

Part 2: Primary Research Areas

1. Targeted Covalent Inhibitors (TCIs) & Fragment Screening

In the era of Fragment-Based Drug Discovery (FBDD), this molecule serves as a valuable covalent fragment . While acrylamides (Michael acceptors) are common,

-

Mechanism: The thiol group of a cysteine residue displaces the bromide ion.

-

Advantage of Tetrafluorophenyl: Standard phenyl rings often suffer from oxidative metabolism (hydroxylation). The four fluorine atoms block these metabolic "hot spots" (CYP450 oxidation) and increase lipophilicity (

), improving membrane permeability. -

Application: Screening against "undruggable" targets (e.g., KRAS, MYC) to find cryptic pockets where the

ring engages in unique quadrupole interactions.

2. Synthesis of Fluorinated Oxindoles (Radical Cyclization)

This molecule is a prime substrate for Atom Transfer Radical Cyclization (ATRC) . Oxindoles are privileged scaffolds in kinase inhibitors (e.g., Sunitinib).

-

The Challenge: Cyclizing electron-deficient anilines is difficult due to the deactivated aromatic ring.

-

The Solution: Using transition metal catalysts (Cu, Ru) or photoredox catalysis to generate the

-carbonyl radical, which attacks the aromatic ring. The resulting polyfluorinated oxindole is a high-value intermediate that is difficult to synthesize via conventional Friedel-Crafts methods.

3. Agrochemical Bioisosteres

The structure bears similarity to Propanil (a herbicide). Research can focus on replacing chlorophenyl groups with tetrafluorophenyl groups to:

-

Reduce environmental toxicity (avoiding chlorinated metabolites).

-

Alter soil half-life (fluorine-carbon bonds are stronger).

Part 3: Experimental Methodologies

Protocol A: Synthesis of 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

Note: This reaction is exothermic. Strict temperature control is required to prevent di-acylation.

Reagents:

-

2,3,5,6-Tetrafluoroaniline (1.0 eq)

-

2-Bromopropanoyl bromide (1.1 eq)

-

Triethylamine (

) or Pyridine (1.2 eq) -

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Preparation: Dissolve 2,3,5,6-tetrafluoroaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an Argon atmosphere.

-

Base Addition: Add

(12 mmol) and cool the solution to 0°C using an ice bath. Critical: The base scavenges the HBr generated. -

Acylation: Dropwise add 2-bromopropanoyl bromide (11 mmol) diluted in DCM (10 mL) over 20 minutes.

-

Observation: White precipitate (ammonium salt) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup:

-

Wash with 1M HCl (2 x 30 mL) to remove unreacted amine/base.

-

Wash with Saturated

(2 x 30 mL). -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Protocol B: Cysteine Reactivity Assay (GSH Assay)

To validate the "warhead" capability, measure the rate of reaction with Glutathione (GSH).

Table 1: Reactivity Assay Setup

| Component | Concentration | Role |

| Test Compound | 50 | Electrophile |

| Glutathione (GSH) | 500 | Nucleophile mimic (Cysteine) |

| Internal Standard | 10 | Mass Spec normalization |

| Buffer | PBS (pH 7.4) + 10% ACN | Physiological simulator |

Procedure:

-

Incubate the Test Compound with GSH at 37°C.

-

Take aliquots at t = 0, 15, 30, 60, and 120 minutes.

-

Quench aliquots with 1% Formic Acid.

-

Analyze via LC-MS/MS.[1] Monitor the disappearance of the parent mass [M+H]+ and appearance of the GSH-adduct.

-

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

Part 4: Reaction Pathway Visualization

The following diagram details the radical cyclization pathway to access the oxindole scaffold, a key application for synthetic chemists.

Figure 2: Synthetic pathway for converting the linear amide into a fused heterocyclic oxindole via Atom Transfer Radical Cyclization (ATRC).

References

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.

-haloamides as cysteine-targeting electrophiles in drug design. -

Electrochemical Fe-catalysed radical cyclization for the synthesis of oxindoles. Source: PubMed Context: Establishes the methodology for radical cyclization of N-aryl amides to oxindoles, applicable to the tetrafluoro-analog.

-

2,3,5,6-Tetrafluoroaniline: Properties and Applications. Source: PubChem / Sigma-Aldrich Data Context: Provides physicochemical data on the aromatic scaffold (acidity, lipophilicity) essential for rational design.

-

Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach. Source: PubMed Central Context: Describes photoredox methods for cyclizing similar fluorinated amides without heavy metals.

Sources

Methodological & Application

experimental protocol for using 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

An Experimental Guide to the Synthesis and Application of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

Abstract

This document provides a comprehensive experimental guide for the synthesis, purification, characterization, and potential application of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide. This compound is a valuable intermediate for researchers in medicinal chemistry and materials science, combining a highly fluorinated aromatic ring with a reactive α-bromo amide moiety. The protocols herein are designed to be self-validating, incorporating detailed procedural explanations, safety guidelines, and analytical checkpoints to ensure the successful preparation and use of this versatile chemical tool.

Introduction and Scientific Context

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide is a specialized organic compound that holds significant potential as a building block in drug discovery and chemical biology. Its structure is notable for two key features:

-

The 2,3,5,6-tetrafluorophenyl group: The high degree of fluorination on the aniline-derived ring dramatically alters the electronic properties, lipophilicity, and metabolic stability of the molecule. Fluorinated motifs are critical in modern pharmaceuticals for enhancing binding affinity and improving pharmacokinetic profiles.

-

The α-bromo amide moiety: The bromine atom alpha to the carbonyl group serves as a reactive handle, making the compound an effective electrophile for alkylating various nucleophiles. This functionality is particularly useful for creating covalent inhibitors or probes to study biological systems.

The amide bond itself provides structural rigidity and hydrogen bonding capabilities, influencing the compound's solubility and interaction with biological targets[1][2]. This guide offers a robust framework for its synthesis and subsequent use in a representative nucleophilic substitution reaction.

Chemical Profile and Safety Imperatives

Before commencing any experimental work, a thorough understanding of the chemical properties and necessary safety precautions is mandatory. The data for the target compound are predicted based on structurally similar molecules, such as 2-bromo-N-(4-methylphenyl)propanamide[3].

| Property | Value / Information | Source / Rationale |

| Molecular Formula | C₉H₆BrF₄NO | - |

| Molecular Weight | 318.05 g/mol | - |

| Appearance | White to off-white solid (predicted) | Based on similar N-aryl amides[4] |

| Melting Point | Not experimentally determined. | Likely >100 °C based on related structures[3] |

| Solubility | Soluble in polar aprotic solvents (THF, DCM, Acetone); low water solubility. | General amide properties[5][6] |

| pKa (acidic) | ~12-13 (amide N-H) (predicted) | Amide protons are weakly acidic[1] |

Mandatory Safety Protocols

Halogenated organic compounds and acylating agents require strict safety measures.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[7][8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[9][10]

-

Hazard Profile:

-

Skin and Eye Irritant: Similar α-bromo amides are known to cause skin and serious eye irritation.[8][11] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

-

Lachrymator: May cause irritation to the respiratory tract.[10][11] Avoid breathing dust or vapors.

-

Toxicity: Harmful if swallowed.[9]

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Synthesis of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

This protocol details the synthesis via the acylation of 2,3,5,6-tetrafluoroaniline with 2-bromopropanoyl bromide. The reaction requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the highly reactive acyl bromide. A non-nucleophilic base is used to scavenge the HBr byproduct without competing in the reaction.

Synthesis Workflow

Caption: Workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol

Materials:

-

2-Bromopropanoyl bromide (1.3 mL, 12.0 mmol, 1.2 equiv.)

-

Triethylamine (NEt₃) (2.1 mL, 15.0 mmol, 1.5 equiv.)

-

Anhydrous Dichloromethane (DCM), 50 mL

-

1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3,5,6-tetrafluoroaniline (1.65 g, 10.0 mmol) and anhydrous DCM (50 mL).

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Add triethylamine (2.1 mL, 15.0 mmol) dropwise to the stirred solution. Causality Note: Triethylamine is a non-nucleophilic base that neutralizes the HBr formed during the reaction, preventing it from protonating the starting aniline, which would render it unreactive.

-

In a separate, dry syringe, draw up 2-bromopropanoyl bromide (1.3 mL, 12.0 mmol). Add this dropwise to the reaction mixture over 10-15 minutes. A white precipitate (triethylammonium bromide) will form.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aniline is consumed.

-

Workup: Quench the reaction by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL). Causality Note: The HCl wash removes excess triethylamine, while the NaHCO₃ wash removes any remaining acidic impurities.

-

Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification is critical to remove unreacted starting materials and byproducts. A two-step process of column chromatography followed by recrystallization is recommended for obtaining a high-purity solid.[14]

Purification Protocol

Step 1: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis of the crude material.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried material onto the column.

-

Elute with the chosen solvent system, collecting fractions and monitoring by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Step 2: Recrystallization [15]

-

Rationale: Recrystallization is a highly effective technique for purifying solid organic compounds to a high degree, based on differences in solubility at different temperatures.[14]

-

Solvent Selection: An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature. Toluene or a mixed solvent system like Ethyl Acetate/Hexane is a good starting point.

-

Procedure:

-

Dissolve the product from the column in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator or ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[16][17]

| Technique | Expected Result |

| ¹H NMR | - A doublet around 1.8-2.0 ppm (CH₃).- A quartet around 4.5-4.7 ppm (CHBr).- A broad singlet around 8.0-9.0 ppm (NH).- A multiplet in the aromatic region (Ar-H). |

| ¹⁹F NMR | Two distinct multiplets in the range of -140 to -160 ppm, characteristic of the 2,3,5,6-tetrafluoro substitution pattern. |

| ¹³C NMR | Signals corresponding to the methyl, α-carbon, carbonyl, and four distinct aromatic carbons. |

| HRMS (ESI+) | Calculation for [M+H]⁺: C₉H₇BrF₄NO⁺. The observed mass should be within 5 ppm of the theoretical mass. |

| IR (Infrared) | - Strong C=O stretch (~1680-1700 cm⁻¹).- N-H stretch (~3200-3300 cm⁻¹).- Strong C-F stretches (~1100-1300 cm⁻¹). |

Application Note: Use as a Covalent Modifier

The α-bromo amide functionality makes 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide an excellent candidate for use as a covalent probe or inhibitor. It can alkylate nucleophilic residues, such as cysteine, in proteins. This protocol outlines a model reaction with N-acetyl-L-cysteine.

Covalent Modification Workflow

Caption: Workflow for a model covalent labeling experiment.

Protocol for Alkylation of N-acetyl-L-cysteine

Materials:

-

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide (stock solution in DMSO)

-

N-acetyl-L-cysteine

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

Prepare a 10 mM stock solution of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide in DMSO.

-

Prepare a 10 mM stock solution of N-acetyl-L-cysteine in PBS buffer.

-

In a microcentrifuge tube, combine 98 µL of PBS buffer and 1 µL of the N-acetyl-L-cysteine stock solution (final concentration 100 µM).

-

Initiate the reaction by adding 1 µL of the bromo-amide stock solution (final concentration 100 µM). The final DMSO concentration should be ≤1% to maintain aqueous solubility.

-

Incubate the reaction at 37 °C.

-

Monitor the reaction progress over time (e.g., 0, 15, 30, 60, 120 minutes) by taking aliquots and quenching with an equal volume of 1% formic acid in acetonitrile.

-

Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting materials and the appearance of the new product peak corresponding to the mass of the covalent adduct.

References

- BenchChem. (2025). Purifying Brominated Organic Compounds: Application Notes and Protocols for Researchers.

- TCI AMERICA. (2018). Safety Data Sheet for 5-Bromo-2-chloropyrimidine.

- ChemHelp ASAP. (2021).

- Wikipedia. (n.d.). Amide.

- University of Minnesota. (2005). Principles of Drug Action 1, Spring 2005, Amides.

- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.

- Loba Chemie. (2016). 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS.

- MP Biomedicals. (2017). Safety Data Sheet - 2-Bromoethylamine Hydrobromide.

- Google Patents. (n.d.).

- Fisher Scientific. (2010).

- Chemistry Stack Exchange. (2020). Solubility of Amides.

- Synquest Labs. (n.d.).

- NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline. NIST Chemistry WebBook.

- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.

- CompTox Chemicals Dashboard, EPA. (n.d.). 2-bromo-N-(4-methylphenyl)propanamide Properties.

- ChemicalBook. (n.d.). 2,3,5,6-Tetrafluoroaniline CAS#: 700-17-4.

- PMC. (n.d.).

- Sigma-Aldrich. (n.d.). 2,3,5,6-Tetrafluoroaniline | 700-17-4.

- Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Anal Bioanal Chem.

- PMC. (n.d.). 2-Bromo-2-methyl-N-p-tolylpropanamide.

- ResearchGate. (n.d.). A Study of the Reactions of 3-Bromopropenals with Anilines for the Synthesis of α-Bromo Enaminones.

- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.

- Chemistry Steps. (n.d.). Reactions of Aniline.

Sources

- 1. Amide - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. mpbio.com [mpbio.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. 2,3,5,6-Tetrafluoroaniline [webbook.nist.gov]

- 13. 2,3,5,6-Tetrafluoroaniline CAS#: 700-17-4 [m.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

Application Notes and Protocols: 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide as a Covalent Chemical Probe

Introduction

In the landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for elucidating protein function, identifying novel therapeutic targets, and validating drug-target engagement.[1] Covalent probes, in particular, offer unique advantages by forming stable, irreversible bonds with their protein targets, enabling robust target identification and characterization. This guide provides a comprehensive overview and detailed protocols for the application of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide , a versatile electrophilic probe for interrogating the functional proteome.

This molecule incorporates a bromoacetamide warhead, a well-established reactive group for targeting nucleophilic amino acid residues, primarily cysteine.[2][3] The tetrafluorophenyl group provides a stable, electron-withdrawing scaffold that modulates the reactivity of the electrophilic center. These characteristics make it a valuable tool for Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy for assessing the functional state of enzymes and other proteins in complex biological systems.[4][5][6]

Core Principles and Mechanism of Action

The utility of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide as a chemical probe is rooted in its ability to covalently modify nucleophilic amino acid residues within proteins. The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile, such as the thiolate anion of a cysteine residue, attacks the electrophilic α-carbon of the propanamide, displacing the bromide leaving group.[2] This results in the formation of a stable thioether bond, effectively creating a permanent link between the probe and the protein.

The reactivity of haloacetamides like this probe, while generally slower than other cysteine-reactive groups such as maleimides, offers the advantage of greater stability against hydrolysis and higher selectivity for specific nucleophilic residues.[3] The electron-withdrawing nature of the tetrafluorophenyl ring can further influence the electrophilicity of the α-carbon, fine-tuning its reactivity profile.

I. In Vitro Protein Labeling with 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

This protocol outlines the general procedure for labeling a purified protein or a complex protein mixture (e.g., cell lysate) with the probe. This is a foundational experiment to confirm reactivity with a protein of interest and to optimize labeling conditions.

Materials and Reagents

-

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purified protein or cell lysate

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

SDS-PAGE loading buffer

-

Coomassie Brilliant Blue stain or fluorescent protein stain

-

Optional: Reporter-tagged version of the probe (e.g., biotinylated or fluorescently tagged) for in-gel visualization.

Protocol

-

Probe Preparation: Prepare a 10 mM stock solution of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide in anhydrous DMSO.

-

Protein Preparation:

-

Purified Protein: Dilute the protein of interest to a final concentration of 1-5 µM in PBS (pH 7.4).

-

Cell Lysate: Prepare cell lysate in a suitable lysis buffer without detergents that may interfere with subsequent analysis. Adjust the protein concentration to 1-2 mg/mL.

-

-

Labeling Reaction:

-

To 50 µL of the protein solution, add the probe stock solution to a final concentration of 10-100 µM. A common starting point is a 10-fold molar excess of the probe to the protein.

-

Include a DMSO-only control (vehicle control).

-

Incubate the reaction at room temperature or 37°C for 1-2 hours.

-

-

Quenching and Sample Preparation:

-

Stop the reaction by adding 4X SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Visualize protein labeling:

-

If a reporter-tagged probe was used, visualize by in-gel fluorescence scanning or by Western blot analysis using streptavidin-HRP.

-

If an untagged probe was used, labeling can be inferred by a shift in the molecular weight of the target protein, although this is often too small to detect by standard SDS-PAGE. Mass spectrometry is the definitive method for confirming labeling (see Section III).

-

-

II. Target Identification and Competitive Profiling using Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to identify the protein targets of a covalent probe within a complex proteome.[7] This protocol describes a competitive profiling experiment to identify the specific targets of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide. The principle is that pre-incubation with the unlabeled probe will block the binding of a reporter-tagged, broad-spectrum probe to the same target sites.

Experimental Workflow

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]

Application Note: Precision Suzuki-Miyaura Cross-Coupling of N-Aryl-2-Bromoamides

Executive Summary & Strategic Overview

This guide details the protocols for the Suzuki-Miyaura cross-coupling of

The Challenge: Unlike standard aryl halide couplings (

-

-Hydride Elimination: Leading to

-

Hydrolysis/Dehalogenation: In the presence of aqueous bases.

-

Intramolecular Cyclization:

-aryl substrates can cyclize to form oxindoles if conditions are not controlled.

The Solution: Success relies on using electron-rich, bulky phosphine ligands (e.g.,

Mechanistic Drivers & Catalyst Selection

The reaction proceeds via a modified Pd(0)/Pd(II) catalytic cycle. The critical deviation from standard Suzuki coupling is the stability of the alkyl-palladium intermediate.

The Coupling Cycle

The oxidative addition of Pd(0) to the

Key Control Points:

-

Ligand: Must be electron-rich (to speed up oxidative addition) and bulky (to crowd the metal center, disfavoring the coplanar transition state required for

-hydride elimination). -

Base: Must be strong enough to activate the boronic acid (forming the boronate) but mild enough to avoid deprotonating the amide nitrogen or the

-carbon.

Visualization: Reaction Pathway & Competition

Figure 1: Catalytic cycle highlighting the competition between productive transmetallation and destructive

Optimized Experimental Protocols

Protocol A: The "Fu Conditions" (Robust & General)

Best for: Racemic coupling of secondary

Rationale: This protocol utilizes

Reagents:

-

Substrate: N-Aryl-2-bromoamide (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst:

(2.5 mol%) or -

Ligand:

(10-12 mol%) (Note: Pyrophoric; use -

Base:

(3.0 equiv) or -

Solvent: Toluene/Water (20:1) or Dioxane/Water (10:1)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a Schlenk tube or reaction vial and cool under Argon flow.

-

Solids Addition: Charge the tube with the 2-bromoamide (1.0 mmol), arylboronic acid (1.2 mmol),

(23 mg, 0.025 mmol), and -

Ligand Addition:

-

If using

stock solution: Add via syringe after solvent. -

If using

: Add as a solid with the other reagents.

-

-

Solvent & Degassing: Add Toluene (4.0 mL) and Water (0.2 mL). Sparge with Argon for 5 minutes or perform three freeze-pump-thaw cycles.

-

Reaction: Seal the vessel. Stir vigorously at room temperature for 2-4 hours. If conversion is low, heat to 50°C (Do not exceed 80°C to avoid elimination).

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

. -

Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol B: Enantioselective Coupling (Advanced)

Best for: Creating chiral

Rationale: Uses chiral ligands (e.g., Binaphane or specialized P,P=O ligands) to induce stereochemistry during the reductive elimination step.

Key Modifications:

-

Ligand: (R)-Binaphane or Chiral P,P=O ligands (see Angew. Chem. ref below).

-

Temperature: Strictly controlled (often -20°C to 0°C) to maximize enantioselectivity.

-

Solvent: Toluene (anhydrous) is often preferred over biphasic systems to control the stereosphere.

Data Presentation & Condition Screening[1][2][3]

When optimizing for a new Drug Substance intermediate, screen the following parameters in order.

| Parameter | Standard Condition | Alternative A (Steric Bulk) | Alternative B (High Activity) |

| Catalyst Source | Pd-PEPPSI-IPr | ||

| Ligand | PCy | SPhos (for hindered aryls) | |

| Base | |||

| Solvent | Toluene/H2O | THF | Dioxane (dry) |

| Temp | 25°C | 50°C | 80°C |

Workflow for Optimization

Figure 2: Decision tree for reaction optimization based on LCMS feedback.

Troubleshooting & Critical Quality Attributes (CQA)

Dehalogenation (Hydrodehalogenation)

-

Symptom: LCMS shows mass of [Substrate - Br + H].

-

Cause:

-hydride elimination followed by re-insertion, or hydride transfer from solvent/base. -

Fix: Use strictly anhydrous solvents if possible (Protocol B). Switch to a less basic system (e.g., KF).

Protodeboronation

-

Symptom: Recovery of aryl halide; disappearance of boronic acid (formation of Ar-H).

-

Cause: Boronic acid is unstable under basic heating.

-

Fix: Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (

) which are more stable. Add the base slowly (syringe pump).

Nomenclature Note

-

Clarification: This guide assumes "N-aryl-2-bromoamide" refers to the

-bromoamide ( -

Alternative: If the substrate is

-(2-bromophenyl)amide (aryl bromide), use standard Suzuki conditions:

References

-

General Alkyl Halide Coupling (The "Fu" Conditions)

-

Zhou, J., & Fu, G. C. (2004).[1] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 126(5), 1340–1341.

- )

-

-

Enantioselective Coupling of

-Bromoamides: -

Stereospecific Coupling of Activated Alkyl Halides

-

Mechanistic Overview of Suzuki Coupling

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: Safe Handling and Storage of 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide is a specialized organofluorine building block used primarily in medicinal chemistry and agrochemical synthesis. Structurally, it combines an

-

The

-bromoamide group functions as an electrophile, making the compound a potent alkylating agent capable of reacting with nucleophilic residues (e.g., cysteine thiols, DNA nitrogens) in biological systems. This confers a high potential for skin sensitization and mutagenicity. -

The 2,3,5,6-tetrafluorophenyl group significantly increases the compound's lipophilicity (LogP) and metabolic stability compared to non-fluorinated analogs, enhancing its ability to penetrate dermal barriers and cell membranes.

Critical Warning: Due to the absence of compound-specific toxicological data in public registries, this substance must be handled according to the "Potent Compound" paradigm (OEB 3/4 equivalent) until definitive safety data is established.

Hazard Identification & Risk Assessment (Read-Across Analysis)

As no direct Safety Data Sheet (SDS) exists for this specific CAS entry in common public databases, the following risk assessment is derived from Structural Activity Relationship (SAR) analysis of close analogs (e.g., 2-bromo-N-phenylpropanamide,

| Hazard Class | Risk Level | Mechanistic Basis |

| Skin Sensitization | High | The reactive C-Br bond facilitates haptenization of skin proteins via nucleophilic substitution, leading to allergic contact dermatitis. |

| Acute Toxicity | Moderate | Lipophilic nature aids absorption; |

| Eye/Skin Irritation | High | Hydrolysis releases hydrobromic acid (HBr) and the parent aniline, causing chemical burns or severe irritation. |

| Genotoxicity | Suspected | Alkylating agents are inherent mutagens. Treat as a potential carcinogen. |

Storage Protocol

Proper storage is critical to prevent hydrolysis (releasing HBr) and degradation.

Environmental Conditions[6]

-

Temperature: Store at 2°C to 8°C (Refrigerated). For long-term archival (>6 months), store at -20°C .

-

Atmosphere: Moisture-sensitive. Store under an inert atmosphere (Argon or Nitrogen ).

-

Light: Protect from light.[1][2] The C-Br bond can undergo homolytic cleavage under UV exposure, generating radicals.

Container Specifications

-

Primary: Amber glass vial with a PTFE-lined screw cap.

-

Secondary: Sealed desiccator or a secondary containment bag with desiccant packs (Silica gel) and an oxygen scavenger.

-

Labeling: Must include "CORROSIVE," "SENSITIZER," and "MOISTURE SENSITIVE."

Handling & Experimental Protocol

Engineering Controls

-

Primary Barrier: All handling (weighing, solubilization, reaction) must be performed inside a certified chemical fume hood .

-

Static Control: Use an anti-static gun on the weighing boat and spatula, as fluorinated solids often carry significant static charge, leading to aerosolization.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.

-

Rationale: Halogenated compounds can permeate standard nitrile; double layers provide a breakthrough buffer.

-

-

Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient for powders that act as alkylators.

-

Body: Lab coat (buttoned to neck) and long sleeves.

Solubilization & Reaction Setup

Solubility Profile: Predicted to be soluble in DMSO, DMF, CH

Step-by-Step Procedure:

-

Preparation: Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.

-

Weighing: Weigh inside the fume hood. If the balance is outside, transfer the solid into a tared, closed vial inside the hood before weighing.

-

Solvent Addition: Add solvent slowly. The dissolution is generally not exothermic, but always point the vessel mouth away from the user.

-

Reaction: Run reactions under Nitrogen/Argon.

-

Note: If using basic conditions (e.g., K

CO

-

Deactivation & Quenching (The "Kill" Step)

Never dispose of unreacted

Quenching Solution: 10% Aqueous Sodium Thiosulfate or a solution of Cysteine/Methionine. Mechanism: The thiosulfate/thiol acts as a "soft" nucleophile, displacing the bromine and rendering the molecule non-electrophilic.

Protocol:

-

Add the quenching solution to the reaction waste or contaminated glassware.

-

Stir for 30 minutes.

-

Check pH (ensure it is not strongly acidic due to HBr generation). neutralize if necessary.

-

Dispose of as halogenated organic waste.

Visualizations

Handling Workflow Diagram

This diagram outlines the decision logic for safe handling from storage to disposal.

Caption: Figure 1. Standard Operating Procedure (SOP) workflow for handling 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide.

Hazard Mechanism Diagram

This diagram illustrates the chemical reactivity that necessitates the safety protocols.

Caption: Figure 2. Mechanism of Toxicity. The alpha-bromo group facilitates alkylation of biological targets.

Emergency Procedures

| Scenario | Immediate Action | Follow-Up |

| Skin Contact | Wash immediately with soap and copious water for 15 min. Do not use alcohol (enhances absorption). | Seek medical attention.[1][3][2][4][5] Monitor for delayed dermatitis. |

| Eye Contact | Rinse with eyewash station for 15 min, holding eyelids open. | Consult an ophthalmologist immediately. |

| Inhalation | Move to fresh air.[1][2][5] If breathing is difficult, give oxygen. | Monitor for pulmonary edema (delayed). |

| Spill (Solid) | Cover with wet paper towels (to prevent dust) or absorbent pads. Scoop into waste container. | Clean area with 10% sodium thiosulfate solution to deactivate residues. |

References

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet for 2-Bromo-N-phenylpropanamide (Analog). Retrieved from .

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-3,3,3-trifluoropropene (Fluorinated Analog).[5] Retrieved from .

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide. PubChem.[6][7][8] Retrieved from .[9]

-

American Chemical Society. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides. Journal of the American Chemical Society.[10] Retrieved from .

-

ECHA (European Chemicals Agency). (2025). Registration Dossier for 2,2-dibromo-3-nitrilopropionamide (DBNPA). (Used for alkylating agent toxicity read-across). Retrieved from .

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DBNPA - Wikipedia [en.wikipedia.org]

- 8. 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide | C11H14BrNO3 | CID 58589778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

dosage and concentration for in vitro studies with 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

Application Note: In Vitro Characterization and Protocol for the Covalent Electrophile 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide

Abstract

This application note provides a comprehensive guide for the in vitro use of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide (CAS: 1284786-05-5), a specialized electrophilic fragment used in covalent drug discovery and chemoproteomics. Due to its

Introduction & Mechanism of Action

2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide is a reactive small molecule characterized by two key structural features:

-

-Bromoamide Warhead: An electrophilic center susceptible to nucleophilic attack, primarily by thiols (Cysteine residues) via an

-

Tetrafluorophenyl (TFP) Moiety: An electron-withdrawing aromatic ring that modulates the reactivity of the amide and enhances lipophilicity, potentially influencing binding affinity and specificity.

Mechanism:

The primary mode of action is the irreversible alkylation of a target protein's cysteine residue. The sulfur atom of the cysteine thiolate attacks the

Applications:

-

Covalent Fragment Screening: Identifying novel druggable pockets (cryptic sites) on proteins.

-

Chemoproteomics: Profiling reactive cysteines in complex proteomes.

-

Site-Directed Labeling: Probing specific cysteine residues in purified proteins.

Preparation & Handling

Solubility and Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.

-

Stock Concentration: Prepare a 100 mM or 50 mM master stock solution.

-

Stability: The compound is stable in DMSO at -20°C. However, avoid repeated freeze-thaw cycles. Aliquot into single-use vials.

-

Precipitation Risk: Dilute into aqueous buffer slowly with vortexing. Ensure final DMSO concentration in assays is <1% (v/v) to prevent protein denaturation or precipitation.

Buffer Considerations (CRITICAL)

-

pH: Maintain pH 7.0–8.0 (e.g., HEPES, PBS, Tris). Higher pH increases cysteine nucleophilicity but also non-specific reactivity.

-

Reducing Agents: DO NOT use dithiothreitol (DTT),

-mercaptoethanol (BME), or glutathione (GSH) in the assay buffer. These nucleophiles will react with the -

Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly necessary, as it is less nucleophilic towards alkyl halides.

Experimental Protocols

Dose-Response & Time-Dependent Inhibition Assay

Unlike reversible inhibitors, the potency of covalent inhibitors is time-dependent. A single IC

Objective: Determine the

Workflow:

-

Preparation: Dilute the 100 mM stock to 100x working concentrations (e.g., 10 mM to 100 nM) in DMSO.

-

Incubation:

-

Add 1 µL of compound to 99 µL of protein solution (final conc: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 (DMSO)).

-

Incubate at Room Temperature (RT) or 37°C.

-

Time Points: Harvest aliquots at 30 min , 1 hour , 2 hours , and 4 hours .

-

-

Readout: Measure enzymatic activity or binding signal.

-

Analysis: Plot % Activity vs. log[Concentration] for each time point.

Expected Result: The IC

Mass Spectrometry Validation (Intact Protein)

To confirm covalent modification and stoichiometry.

Protocol:

-

Incubate: Protein (1-5 µM) + Compound (10-50 µM, 10x excess) in non-reducing buffer for 1-2 hours.

-

Quench: Add 1% Formic Acid or perform rapid desalting (Zeba spin column) to remove excess compound.

-

Analyze: LC-MS (ESI-TOF or Orbitrap).

-

Data Interpretation: Look for a mass shift of +235.0 Da (approximate mass of the adduct minus HBr).

-

Calculation: MW(Adduct) = MW(Protein) + MW(Compound) - MW(HBr).

-

Note: The bromine is the leaving group. The added mass corresponds to the N-(2,3,5,6-tetrafluorophenyl)propanamide moiety.

-

Data Analysis & Visualization

Visualizing the Workflow

Figure 1: Step-by-step workflow for characterizing 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide.

Calculating

For covalent inhibitors, the potency is best described by the efficiency of inactivation.

Where:

-

is the observed rate of inactivation at inhibitor concentration

-

Plot

vs.

Troubleshooting & Safety

| Issue | Possible Cause | Solution |

| No Inhibition | Compound quenched by buffer | Ensure NO DTT, BME, or GSH is present. Use TCEP if needed. |

| Precipitation | High concentration / Low solubility | Reduce final concentration <100 µM. Keep DMSO <1%. |

| Non-Specific Binding | High reactivity of | Perform a "washout" experiment to confirm specificity. Use a scrambled control. |

| Toxicity (Cells) | General alkylation | Titrate carefully. Use short incubation times (1-4h) for cell-based assays. |

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. Link

-

Accela ChemBio Inc. (n.d.). Product Catalog: 2-bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide (Analog). Retrieved from

-

ChemSrc. (2023). CAS 1284786-05-5 Entry. Retrieved from

-

Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry, 59(4), 1350–1368. Link

use of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide in Heterocyclic Synthesis

Part 1: Introduction & Strategic Rationale